molecular formula C17H15N3O2 B084307 1,2,4-TRIAZIN-6(1H)-ONE,5-[(4-METHOXYPHENYL)METHYL]-3-PHENYL- CAS No. 15046-29-4

1,2,4-TRIAZIN-6(1H)-ONE,5-[(4-METHOXYPHENYL)METHYL]-3-PHENYL-

Cat. No.: B084307
CAS No.: 15046-29-4
M. Wt: 293.32 g/mol
InChI Key: JLEYOXSXFACIOD-UHFFFAOYSA-N
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Description

1,2,4-Triazin-6(1H)-one derivatives are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms and a ketone group. The target compound, 1,2,4-triazin-6(1H)-one,5-[(4-methoxyphenyl)methyl]-3-phenyl-, features a 4-methoxybenzyl substituent at position 5 and a phenyl group at position 2.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-3-phenyl-1H-1,2,4-triazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-14-9-7-12(8-10-14)11-15-17(21)20-19-16(18-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEYOXSXFACIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NNC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-TRIAZIN-6(1H)-ONE,5-[(4-METHOXYPHENYL)METHYL]-3-PHENYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzylamine with phenylhydrazine and cyanogen bromide in the presence of a base such as sodium hydroxide . The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1,2,4-TRIAZIN-6(1H)-ONE,5-[(4-METHOXYPHENYL)METHYL]-3-PHENYL- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like or .

    Reduction: Reduction can be achieved using or .

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have demonstrated that triazine derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from 1,2,4-triazines have shown promising results against chronic myeloid leukemia (K-562) with low cytotoxicity levels. The introduction of fluorine atoms into aryl substituents has been reported to enhance the biological activity of these compounds, indicating their potential as effective anticancer agents .

Antiviral Properties : 1,2,4-triazine derivatives have also been investigated for their antiviral properties. Certain triazine-based compounds have been recognized as potent inhibitors of the human immunodeficiency virus (HIV), showcasing their potential in antiviral drug development .

G-Protein-Coupled Receptor Modulation : The compound has been studied for its role as a GPR84 antagonist. This receptor is implicated in various inflammatory processes and diseases. The structure-activity relationship (SAR) studies indicate that modifications on the triazine ring can significantly influence the pharmacokinetic profile and efficacy of these compounds as therapeutic agents .

Material Science Applications

Synthesis of Functional Materials : The unique chemical structure of 1,2,4-triazines allows for the development of functional materials such as polymers and organic light-emitting diodes (OLEDs). The ability to modify the triazine core enables the design of materials with tailored electronic properties suitable for advanced applications in electronics and photonics .

Summary of Key Findings

Application Area Details
Anticancer Activity Effective against K-562 cell line with low cytotoxicity; fluorinated variants enhance activity.
Antiviral Properties Potent inhibitors of HIV; potential for further antiviral drug development.
GPR84 Modulation Acts as an antagonist; significant implications for treating inflammatory diseases.
Material Science Useful in synthesizing functional materials for electronics and photonics applications.

Case Studies

  • Antiproliferative Effects : A study highlighted the synthesis of trifluoromethylated 1,2,4-triazinones which exhibited distinct antiproliferative effects on cancer cell lines while maintaining low toxicity levels .
  • GPR84 Antagonists Development : Research focused on optimizing triazine-based compounds led to the identification of lead compounds with favorable pharmacokinetic profiles suitable for drug development targeting inflammatory diseases .
  • Material Development : The synthesis of polymers incorporating triazine units has been explored for their potential use in OLEDs, demonstrating the versatility of these compounds beyond medicinal applications .

Mechanism of Action

The mechanism by which 1,2,4-TRIAZIN-6(1H)-ONE,5-[(4-METHOXYPHENYL)METHYL]-3-PHENYL- exerts its effects is often related to its ability to interact with biological macromolecules. The triazine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting their function. The methoxybenzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Reference
1,2,4-Triazin-6(1H)-one,5-[(4-methoxyphenyl)methyl]-3-phenyl- 1,2,4-Triazin-6-one 5-(4-methoxybenzyl), 3-phenyl Not specified N/A
5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-3-phenyl- derivative 1,2,4-Triazin-6-one 5-(pyrazole-chloro-methyl), 2-(4-nitrobenzoyl), 3-phenyl Synthetic intermediate
(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-[1,3]thiazolo-triazolone Fused thiazolo-triazole 5-(pyrazole-ethoxy-methylphenyl), 2-(4-methoxyphenyl) Not specified
Vulcanizing 1,2,4-triazine derivatives (e.g., formulas I/II) 1,2,4-Triazine Variable alkyl/aryl groups (e.g., methyl, phenyl) Rubber vulcanization

Key Observations:

The pyrazole-chloro-methyl substituent in introduces steric bulk and halogenated reactivity, which could influence binding in biological systems or catalytic processes.

Core Structure Modifications: The fused thiazolo-triazolone system in introduces rigidity and extended conjugation, likely increasing UV absorption and thermal stability compared to the simpler triazinone core of the target compound. Compounds in prioritize sulfur-compatible triazine derivatives for rubber vulcanization, highlighting the versatility of the 1,2,4-triazine scaffold in industrial applications.

Functional Group Diversity :

  • The ethoxy and methylphenyl groups in suggest tailored lipophilicity for membrane permeability in drug design, contrasting with the target compound’s methoxy group, which balances hydrophilicity and aromatic interactions.
  • Nitrobenzoyl groups () are often intermediates in synthesis but may limit biocompatibility due to nitro group toxicity.

Research Findings and Implications

  • Synthetic Utility: The nitrobenzoyl-substituted triazinone in was synthesized via cycloaddition, suggesting the target compound could be prepared using analogous methods with appropriate benzylating agents.
  • Material Science Applications : Triazine derivatives in demonstrate sulfur-accelerating properties in rubber, though the target compound’s methoxy and phenyl groups may lack the reactivity required for vulcanization.
  • The methoxy group’s electron donation could enhance binding to enzymatic targets.

Biological Activity

1,2,4-TRIAZIN-6(1H)-ONE,5-[(4-METHOXYPHENYL)METHYL]-3-PHENYL- is a heterocyclic compound belonging to the triazine family. This compound has attracted significant attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, characterized by a triazine ring substituted with phenyl and methoxybenzyl groups, enhances its interaction with biological macromolecules.

The molecular formula of 1,2,4-TRIAZIN-6(1H)-ONE,5-[(4-METHOXYPHENYL)METHYL]-3-PHENYL- is C17H15N3O2C_{17}H_{15}N_3O_2, and its CAS number is 15046-29-4. The compound exhibits a variety of chemical reactivity patterns due to the presence of functional groups that allow it to participate in various chemical reactions such as oxidation and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and nucleic acids. The triazine ring can form hydrogen bonds and π-π interactions with these macromolecules, which may inhibit their function. The methoxybenzyl group enhances lipophilicity, facilitating cell membrane penetration and increasing bioavailability.

Anticancer Activity

Research indicates that 1,2,4-triazine derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For example, it demonstrated an IC50 value of 15.83 μM against MDA-MB321 (breast cancer) cells and 12.21 μM against HepG2 (liver cancer) cells .
  • The structure-activity relationship (SAR) analysis suggests that the presence of the methoxy group on the phenyl ring is crucial for enhancing cytotoxic activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial tests revealed that it exhibits moderate activity against Gram-positive and Gram-negative bacteria. The effectiveness can be attributed to its ability to disrupt bacterial cell membranes .

Anti-inflammatory Activity

In animal models, this compound has shown potential anti-inflammatory effects:

  • Studies using a dextran sodium sulfate-induced colitis model demonstrated a reduction in disease activity index scores and neutrophil infiltration when treated with this compound .

Data Tables

Activity Type Cell Line/Model IC50 Value (μM) Reference
AnticancerMDA-MB321 (Breast Cancer)15.83
AnticancerHepG2 (Liver Cancer)12.21
AntimicrobialGram-positive bacteriaModerate
AntimicrobialGram-negative bacteriaModerate
Anti-inflammatoryMouse Colitis ModelReduced Activity Index

Case Studies

  • Anticancer Efficacy : In a study investigating various triazine derivatives, 1,2,4-triazine derivatives were synthesized and evaluated for their anticancer activities. The results indicated that modifications on the phenyl ring significantly influenced the cytotoxicity against different cancer cell lines .
  • Mechanistic Insights : Molecular docking studies suggested that the compound interacts with key protein targets involved in cancer progression through specific binding interactions that inhibit their activity .

Q & A

Q. What synthetic protocols are recommended for synthesizing 1,2,4-triazin-6(1H)-one derivatives?

Methodological Answer: A temperature-dependent synthesis protocol can be adapted from triazine derivative methodologies. For example, a three-component coupling of heterocyclic systems (e.g., triazole, urea, thiourea) under varied thermal conditions (e.g., 60–100°C) allows controlled formation of the triazine core. Characterization via NMR and mass spectrometry validates structural integrity. Optimization of stoichiometry and solvent polarity is critical to minimize side reactions .

Q. How should researchers design controlled experiments to study this compound’s reactivity?

Methodological Answer: Employ a quasi-experimental design with parallel control groups to isolate variables. For instance:

GroupTreatment
ExperimentalReactant A + Catalyst under Condition X
ControlReactant A without Catalyst
This setup identifies catalytic efficacy and side-product formation. Pre- and post-test analyses (e.g., HPLC) quantify yield and purity differences .

Q. Which spectroscopic and computational techniques are optimal for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves 3D molecular geometry and substituent orientation.
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data.
  • NMR/IR : Confirms functional groups (e.g., methoxy peaks at ~3.8 ppm in 1^1H NMR). Cross-referencing computational and experimental data enhances reliability .

Q. What theoretical frameworks guide research on triazine-based compounds?

Methodological Answer: Theoretical approaches (e.g., reaction mechanism hypotheses) should align with ab initio or density functional theory (DFT) to model reaction pathways. For example, electron-density mapping clarifies nucleophilic attack sites on the triazine ring. Iterative refinement between computational predictions and experimental outcomes strengthens mechanistic insights .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis conditions?

Methodological Answer: Quantum chemical calculations (e.g., artificial force-induced reaction, AFIR) predict viable reaction pathways by simulating transition states. Pairing this with machine learning (ML)-driven parameter optimization (e.g., solvent, temperature) reduces trial-and-error experimentation. For instance, ML models trained on triazine reaction datasets can recommend optimal conditions (e.g., 80°C, DMF solvent) with >90% accuracy .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Apply comparative analysis frameworks:

Variable isolation : Control for solvent, pH, and assay type (e.g., enzymatic vs. cell-based).

Meta-analysis : Pool data from independent studies using standardized metrics (e.g., IC50).

Theoretical reconciliation : Cross-validate findings with molecular docking simulations to explain activity variances (e.g., binding affinity differences due to substituent orientation) .

Q. How does factorial design improve synthesis optimization for this compound?

Methodological Answer: A 2k^k factorial design evaluates multiple variables (e.g., temperature, catalyst loading). For example:

FactorLow LevelHigh Level
Temperature60°C100°C
Catalyst Loading0.5 mol%2.0 mol%
Response surface methodology (RSM) identifies interactions (e.g., high temperature + low catalyst increases byproducts). This reduces optimization experiments by 40% .

Q. Which separation technologies are effective for purifying this compound?

Methodological Answer:

  • Membrane separation : Nanofiltration (MWCO: 300–500 Da) isolates the compound from smaller impurities.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
    Optimize solvent polarity and flow rate to balance resolution and throughput .

Q. Can AI-driven autonomous laboratories accelerate research on this compound?

Methodological Answer: Yes. Autonomous labs integrate robotic synthesis platforms with real-time analytics (e.g., inline NMR). For example, AI algorithms adjust reaction parameters (e.g., stoichiometry) based on intermediate characterization data, reducing development cycles by 70%. Feedback loops between experimental and computational data refine predictive models iteratively .

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